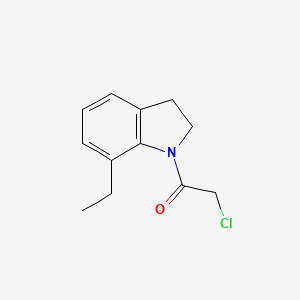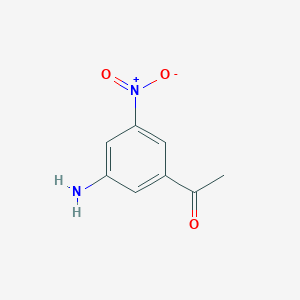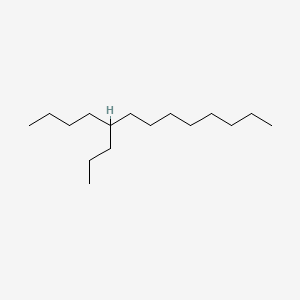
1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro-
Vue d'ensemble
Description
1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- is a synthetic indole derivative. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a valuable target for synthetic chemists .
Méthodes De Préparation
The synthesis of 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- can be achieved through various synthetic routes. One common method involves the reaction of 7-ethyl-2,3-dihydro-1H-indole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial production methods for indole derivatives often involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Oxidation Reactions: The indole ring can be oxidized to form oxindole derivatives.
Reduction Reactions: The carbonyl group in the chloroacetyl moiety can be reduced to form alcohol derivatives.
Common reagents used in these reactions include sodium borohydride for reductions, and oxidizing agents like potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: Indole derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Some indole derivatives are investigated for their potential as therapeutic agents in the treatment of various diseases.
Industry: Indole derivatives are used in the production of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- depends on its specific biological targetThese interactions can modulate biological pathways and lead to therapeutic effects .
Comparaison Avec Des Composés Similaires
1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- can be compared with other indole derivatives such as:
1H-Indole, 1-(acetyl)-7-ethyl-2,3-dihydro-: Similar structure but with an acetyl group instead of a chloroacetyl group.
1H-Indole, 1-(bromoacetyl)-7-ethyl-2,3-dihydro-: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
The uniqueness of 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- lies in its specific chemical reactivity and potential biological activities, which can differ from other indole derivatives due to the presence of the chloroacetyl group .
Propriétés
IUPAC Name |
2-chloro-1-(7-ethyl-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-2-9-4-3-5-10-6-7-14(12(9)10)11(15)8-13/h3-5H,2,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJGAFGFHIIJDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1N(CC2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20970276 | |
| Record name | 2-Chloro-1-(7-ethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20970276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54941-18-3 | |
| Record name | 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054941183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1-(7-ethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20970276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl N-[2-(diethylamino)ethyl]carbamate](/img/structure/B3191484.png)









